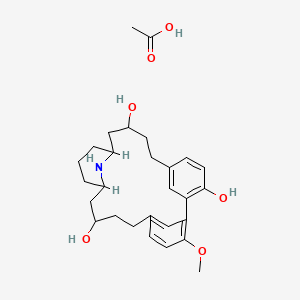
Lythranidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lythranidine, also known as this compound, is a useful research compound. Its molecular formula is C28H39NO6 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Introduction to Lythranidine
This compound is a piperidine alkaloid initially isolated from the plant Lythrum anceps. This compound features a unique 17-membered cyclophane ring structure, which contributes to its diverse biological activities and potential applications in medicinal chemistry. Recent research has focused on its synthetic methodologies and biological properties, showcasing its significance in various scientific fields.
Synthetic Chemistry
This compound has garnered attention for its complex synthesis, which is crucial for producing this compound in sufficient quantities for research and application. Notable synthetic strategies include:
- Total Synthesis Approaches : Various total synthesis methods have been reported, including a five-step synthesis that exploits the compound's local C2 symmetry. This method utilizes a two-directional synthetic approach, allowing for the efficient installation of stereocenters and yielding gram quantities of the natural product .
- Alkyne Metathesis : Another significant method involves ring-closing alkyne metathesis, which facilitates the formation of the biphenyl framework characteristic of this compound. This approach demonstrates high functional-group tolerance and has been applied successfully in constructing complex molecular architectures .
This compound exhibits various biological activities that make it a candidate for therapeutic applications:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, making it a subject of interest for cancer research. Its structural characteristics allow it to interact with cellular pathways involved in tumor growth and proliferation .
- Inhibition of Tubulin Polymerization : There is evidence indicating that this compound can inhibit tubulin polymerization, which is critical for cell division. This mechanism positions it as a potential lead compound in developing anti-cancer agents that target microtubule dynamics .
Nanotechnology Applications
The phenolic nature of this compound allows it to be utilized in nanotechnology, particularly in biomedical applications:
- Nanoparticle Synthesis : this compound can be incorporated into polyphenol-containing nanoparticles, which have shown promise in drug delivery systems due to their biocompatibility and ability to stabilize therapeutic agents. These nanoparticles can be engineered for targeted delivery, enhancing the efficacy of treatments while minimizing side effects .
Pharmaceutical Development
The unique properties of this compound make it a valuable candidate in pharmaceutical development:
- Drug Formulation : The compound's ability to form stable complexes with various biomolecules can be exploited in drug formulation processes. This characteristic enhances solubility and bioavailability, crucial factors in effective drug design .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
特性
分子式 |
C28H39NO6 |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
acetic acid;23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol |
InChI |
InChI=1S/C26H35NO4.C2H4O2/c1-31-26-12-8-18-6-10-22(29)16-20-4-2-3-19(27-20)15-21(28)9-5-17-7-11-25(30)23(13-17)24(26)14-18;1-2(3)4/h7-8,11-14,19-22,27-30H,2-6,9-10,15-16H2,1H3;1H3,(H,3,4) |
InChIキー |
LYPYTOUSQHYWAC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.COC1=C2C=C(CCC(CC3CCCC(N3)CC(CCC4=CC2=C(C=C4)O)O)O)C=C1 |
同義語 |
(+-)-lythranidine lythranidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















